
n1-Isopropyl-n1,4,4-trimethylpentane-1,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n1-Isopropyl-n1,4,4-trimethylpentane-1,5-diamine is a chemical compound with the molecular formula C11H26N2. It is a diamine, meaning it contains two amine groups, which are functional groups characterized by a nitrogen atom bonded to hydrogen atoms or alkyl groups. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n1-Isopropyl-n1,4,4-trimethylpentane-1,5-diamine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of a primary amine with an alkyl halide, followed by further reactions to introduce the isopropyl and trimethyl groups. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and efficiency while minimizing waste and energy consumption. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets the required purity standards.
Análisis De Reacciones Químicas
Types of Reactions
n1-Isopropyl-n1,4,4-trimethylpentane-1,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine forms or other reduced products.
Substitution: The amine groups can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various alkylating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce different amine derivatives. Substitution reactions can result in the formation of various substituted amines.
Aplicaciones Científicas De Investigación
n1-Isopropyl-n1,4,4-trimethylpentane-1,5-diamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological processes involving amines and their derivatives.
Medicine: Research into potential pharmaceutical applications may involve this compound as a precursor or intermediate in drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of n1-Isopropyl-n1,4,4-trimethylpentane-1,5-diamine involves its interaction with molecular targets, such as enzymes or receptors, through its amine groups. These interactions can lead to various biochemical effects, depending on the specific context and application. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor functions.
Comparación Con Compuestos Similares
Similar Compounds
n1-Isopropyl-n1,4,4-trimethylpentane-1,5-diamine: is similar to other diamines, such as ethylenediamine and hexamethylenediamine, which also contain two amine groups.
This compound: can be compared to other alkylated amines, such as isopropylamine and trimethylamine, which have similar alkyl groups.
Uniqueness
What sets this compound apart is its specific combination of isopropyl and trimethyl groups, which confer unique chemical properties and reactivity. This makes it valuable in specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C11H26N2 |
|---|---|
Peso molecular |
186.34 g/mol |
Nombre IUPAC |
N',2,2-trimethyl-N'-propan-2-ylpentane-1,5-diamine |
InChI |
InChI=1S/C11H26N2/c1-10(2)13(5)8-6-7-11(3,4)9-12/h10H,6-9,12H2,1-5H3 |
Clave InChI |
WBQBETNQYSCDSG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C)CCCC(C)(C)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(6,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine](/img/structure/B13563829.png)

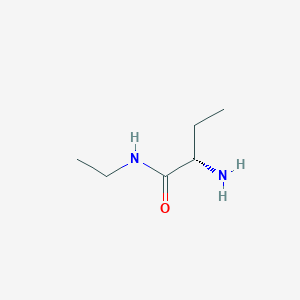


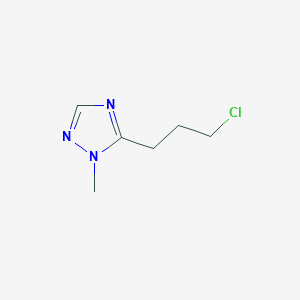
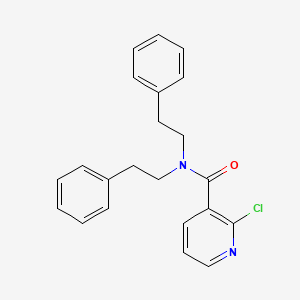
![8-fluoro-4-(pyridin-3-yl)-6-{1H-pyrrolo[2,3-b]pyridin-3-yl}quinoline](/img/structure/B13563878.png)
![Tert-butyl ((4-(aminomethyl)-2-oxabicyclo[2.2.2]octan-1-YL)methyl)carbamate](/img/structure/B13563880.png)
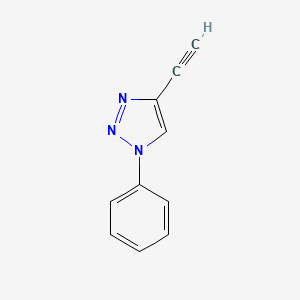
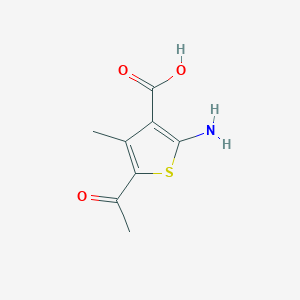
![4-Oxo-3-azabicyclo[3.2.1]octane-1-carboxylicacidhydrochloride](/img/structure/B13563905.png)
![2-fluoro-5-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13563907.png)
